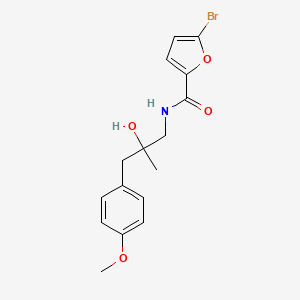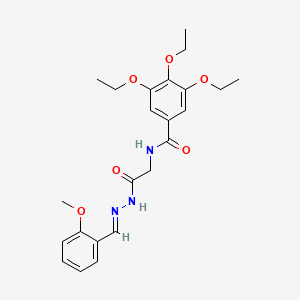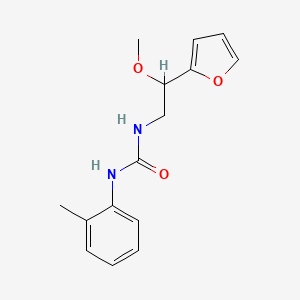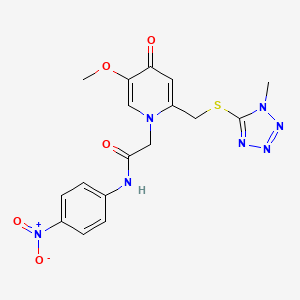
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide, also known as DADLE, is a synthetic opioid peptide that has been extensively studied in the field of pharmacology. This compound has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying the mechanisms of opioid receptors and their role in pain management.
Mecanismo De Acción
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide acts as an agonist at the delta opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta opioid receptor by N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide has a wide range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide in lab experiments is its high affinity for the delta opioid receptor, which allows for the specific targeting of this receptor. However, one limitation of using N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide is its short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several potential future directions for research involving N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide. One area of interest is the development of novel delta opioid receptor agonists that have longer half-lives and improved pharmacokinetic profiles. Another potential direction is the use of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide as a tool for the study of opioid receptor signaling pathways and their role in the development of opioid tolerance and addiction. Overall, the study of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide and its effects on the delta opioid receptor has the potential to lead to the development of new and improved therapies for the treatment of pain and inflammatory diseases.
Métodos De Síntesis
The synthesis of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide involves the condensation of diethylamine with 4-prop-2-enoyl-1,4-diazepan-1-ylacetic acid, followed by the addition of acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide has been used extensively in scientific research to study the mechanisms of opioid receptors and their role in pain management. This compound has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and mood.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-4-13(18)17-9-7-8-15(10-11-17)12-14(19)16(5-2)6-3/h4H,1,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPCDUGQXDMSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)
![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)

![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)


![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)


![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639159.png)